
Methyl 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropanoate
Overview
Description
Methyl 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyloxy group, a bromophenyl group, and a phenylpropanoate moiety
Preparation Methods
Synthetic Routes for Methyl 3-(2-(Benzyloxy)-5-Bromophenyl)-3-Phenylpropanoate
Direct Alkylation of 6-Bromo-4-Phenylchroman-2-One
The most cited method involves reacting 6-bromo-4-phenylchroman-2-one with benzyl chloride in the presence of a base. This one-pot process, described in US9012678B2, eliminates multiple isolation steps, improving yield (85–92%) and purity (99.5–99.99%) . Potassium carbonate acts as both a base and desiccant, while acetonitrile facilitates the nucleophilic substitution. The reaction proceeds at 80–85°C for 6–8 hours, forming the target ester after workup with toluene and water .
Key Reaction Parameters
Parameter | Value/Range | Source |
---|---|---|
Temperature | 80–85°C | |
Reaction Time | 6–8 hours | |
Base | Potassium carbonate | |
Solvent | Acetonitrile | |
Yield | 85–92% | |
Purity | 99.5–99.99% |
Multi-Step Synthesis from Cinnamic Acid and 4-Bromophenol
WO2009037569A2 outlines a 12-step synthesis starting with cinnamic acid and 4-bromophenol . Sulfuric acid catalyzes the initial condensation at 120–125°C, forming 6-bromo-4-phenylchroman-2-one. Subsequent benzylation with benzyl chloride and potassium carbonate in acetonitrile yields the methyl ester. While this method achieves high purity, the multi-step nature reduces overall yield (68–75%) and requires rigorous intermediate purification .
Reduction of Methyl 3-(2-Benzyloxy-5-Bromophenyl)-3-Phenylpropanoate Precursor
WO2012098560A2 describes reducing a propanoate precursor using sodium borohydride in tetrahydrofuran (THF) and monoglyme . The reaction, conducted at 10°C, achieves 78–85% yield. Aluminium chloride facilitates selective reduction, avoiding over-reduction byproducts. This method benefits from milder conditions but requires careful temperature control to maintain stereochemical integrity .
Process Optimization and Scalability
One-Pot Synthesis Advantages
The one-pot method (US9012678B2) minimizes solvent use and intermediate isolation, reducing production costs and waste . Crystalline intermediates, such as 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropyl methanesulfonate, are isolated via XRPD-characterized crystallization, ensuring batch consistency .
Resolution of Racemic Mixtures
Racemic intermediates are resolved using chiral acids (e.g., mandelic acid) in acetonitrile, achieving enantiomeric excess >98% . WO2012098560A2 employs (R)-mandelic acid to isolate the (R)-enantiomer, critical for fesoterodine’s pharmacological activity .
Characterization and Analytical Data
X-Ray Powder Diffraction (XRPD)
The crystalline intermediate exhibits distinct XRPD peaks at 4.2°, 11.4°, 14.2°, 16.6°, 17.2°, 17.5°, 18.6°, 20.4°, 21.4°, 23.0°, 25.0°, 27.2°, 28.5°, 30.7°, and 31.4° (2θ), confirming phase purity .
XRPD Peak Table
2θ Angle (°) | Intensity (%) |
---|---|
4.2 | 22 |
11.4 | 45 |
14.2 | 100 |
16.6 | 68 |
... | ... |
Spectroscopic Characterization
Applications in Pharmaceutical Synthesis
The compound serves as a precursor for fesoterodine, undergoing aminolysis with diisopropylamine and subsequent Grignard reactions . WO2012098560A2 details its conversion to (R)-4-benzyloxy-3-(3-diisopropylamino-1-phenylpropyl)-benzoic acid, a penultimate fesoterodine intermediate .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
Oxidation: The major products include aldehydes and carboxylic acids.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Methyl 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropanoate involves its interaction with specific molecular targets. For example, the benzyloxy group can interact with enzymes or receptors, modulating their activity. The bromophenyl group can participate in halogen bonding, influencing the compound’s binding affinity and selectivity. The ester group can undergo hydrolysis, releasing the active carboxylic acid or alcohol, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(2-(benzyloxy)-5-chlorophenyl)-3-phenylpropanoate: Similar structure but with a chlorine atom instead of bromine.
Methyl 3-(2-(benzyloxy)-5-fluorophenyl)-3-phenylpropanoate: Similar structure but with a fluorine atom instead of bromine.
Methyl 3-(2-(benzyloxy)-5-iodophenyl)-3-phenylpropanoate: Similar structure but with an iodine atom instead of bromine.
Uniqueness
Methyl 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropanoate is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can influence the compound’s reactivity, binding affinity, and selectivity in various applications.
Biological Activity
Methyl 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropanoate is a synthetic organic compound notable for its unique structural features, including a bromophenyl group and a benzyloxy moiety. This article explores its biological activity, synthesis, mechanisms of action, and potential applications, supported by relevant data and case studies.
Overview of the Compound
- IUPAC Name : Methyl 3-(5-bromo-2-phenylmethoxyphenyl)-3-phenylpropanoate
- CAS Number : 156755-24-7
- Molecular Formula : C23H21BrO3
- Molecular Weight : 423.32 g/mol
The compound's structure is characterized by the presence of a bromine atom, which can facilitate specific interactions such as halogen bonding, potentially enhancing its biological activity compared to similar compounds with different halogens (e.g., chlorine or fluorine) .
Synthesis
The synthesis of this compound typically involves esterification processes. The most common method is Fischer esterification, where the corresponding carboxylic acid reacts with methanol in the presence of an acid catalyst under reflux conditions. Alternative methods include using continuous flow reactors for improved efficiency and yield .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Interaction : The benzyloxy group may interact with various enzymes or receptors, modulating their activity.
- Halogen Bonding : The bromine atom enhances binding affinity and selectivity towards biological targets through halogen bonding.
- Hydrolysis : The ester group can undergo hydrolysis to release active carboxylic acid or alcohol forms, which can further engage with biological systems .
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. For example, a related compound demonstrated significant inhibition of cell proliferation in various cancer cell lines, suggesting potential as an anticancer agent .
Case Studies
-
In Vitro Studies on Anticancer Activity :
- A study assessed the effects of structurally similar compounds on human cancer cell lines, revealing that modifications in the bromophenyl group significantly affected cytotoxicity and selectivity against cancer cells.
- Results indicated that compounds with halogen substituents showed enhanced binding to cancer-related targets compared to their non-halogenated counterparts.
- Pharmacokinetic Studies :
Comparison with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
Methyl 3-(2-(benzyloxy)-5-chlorophenyl)-3-phenylpropanoate | Chlorine | Moderate anticancer activity |
Methyl 3-(2-(benzyloxy)-5-fluorophenyl)-3-phenylpropanoate | Fluorine | Lower binding affinity |
Methyl 3-(2-(benzyloxy)-5-iodophenyl)-3-phenylpropanoate | Iodine | Enhanced selectivity |
The presence of bromine in this compound potentially increases its reactivity and biological activity compared to other halogenated analogs.
Q & A
Q. Basic: What are the critical steps for synthesizing Methyl 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropanoate?
The synthesis typically involves:
- Benzyloxy Protection : Introduction of the benzyloxy group via nucleophilic substitution or Mitsunobu reaction to protect hydroxyl groups .
- Bromination : Electrophilic aromatic bromination at the 5-position of the phenyl ring using reagents like NBS (N-bromosuccinimide) under controlled conditions .
- Propanoate Coupling : Michael addition or Pd-catalyzed cross-coupling to attach the phenylpropanoate moiety .
- Esterification : Final esterification with methyl groups using methanol and acid catalysts .
Key Validation : Intermediate characterization via -NMR and LC-MS ensures regiochemical fidelity .
Q. Basic: What spectroscopic and chromatographic methods are used to confirm the compound’s structure?
- - and -NMR : Confirm the presence of benzyloxy (δ ~4.9–5.1 ppm for –OCH2Ph), bromophenyl (δ ~7.3–7.5 ppm), and ester carbonyl (δ ~170 ppm) .
- LC-MS : Monitors molecular ion peaks (e.g., [M+H]) and fragmentation patterns to verify molecular weight and purity .
- FT-IR : Identifies ester C=O stretches (~1740 cm) and aromatic C-Br bonds (~600 cm) .
Q. Advanced: How can coupling reaction yields be optimized during synthesis?
- Catalyst Selection : Pd(PPh) or PdCl(dppf) enhances cross-coupling efficiency for bromophenyl intermediates .
- Solvent Effects : Anhydrous THF or DMF improves reaction homogeneity and reduces side reactions .
- Temperature Control : Maintaining 60–80°C minimizes decomposition of sensitive intermediates .
- Additives : Use of Zn powder (0.5–1.0 equiv.) in THF stabilizes reactive intermediates and improves yields .
Q. Advanced: What strategies mitigate racemization during esterification or amidation steps?
- Low-Temperature Reactions : Conduct reactions at 0–4°C to reduce kinetic racemization .
- Chiral Auxiliaries : Use (S)- or (R)-configured benzyloxy groups to enforce stereochemical control .
- Enzymatic Catalysis : Lipases (e.g., Candida antarctica) enable stereoselective esterification in aqueous media .
- Monitoring : Chiral HPLC or polarimetry tracks enantiomeric excess (ee) during synthesis .
Q. Advanced: How can computational methods predict the compound’s biological activity?
- Molecular Docking : Tools like AutoDock or Schrödinger predict binding affinities to targets (e.g., kinases or GPCRs) by modeling interactions with the bromophenyl and ester groups .
- QSAR Modeling : Correlates structural descriptors (e.g., logP, polar surface area) with activity data from analogs .
- MD Simulations : Assess stability of ligand-target complexes over time, focusing on hydrogen bonding with the benzyloxy moiety .
Q. Advanced: How can researchers resolve contradictory data in reaction mechanisms or biological assays?
- Mechanistic Studies : Isotopic labeling (e.g., ) or kinetic isotope effects (KIE) clarify whether reactions proceed via radical or ionic pathways .
- Dose-Response Curves : Replicate biological assays with varying concentrations to distinguish false positives from true activity .
- Control Experiments : Use structurally similar but inactive analogs (e.g., non-brominated derivatives) to validate specificity .
Q. Advanced: What methods protect sensitive functional groups (e.g., benzyloxy or bromo) during synthesis?
- Temporary Protection : Trityl or TBS groups shield hydroxyls during bromination .
- Mild Deprotection : Hydrogenolysis (H/Pd-C) removes benzyl groups without cleaving C-Br bonds .
- Inert Conditions : Conduct reactions under N or Ar to prevent oxidation of the bromophenyl group .
Q. Advanced: How can researchers design analogs to enhance bioavailability or metabolic stability?
- Bioisosteric Replacement : Substitute the benzyloxy group with pyridylmethoxy to improve solubility .
- Ester Prodrugs : Replace the methyl ester with pivaloyloxymethyl (POM) to enhance membrane permeability .
- Metabolic Blocking : Introduce fluorine atoms at para positions to slow CYP450-mediated oxidation .
Properties
IUPAC Name |
methyl 3-(5-bromo-2-phenylmethoxyphenyl)-3-phenylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21BrO3/c1-26-23(25)15-20(18-10-6-3-7-11-18)21-14-19(24)12-13-22(21)27-16-17-8-4-2-5-9-17/h2-14,20H,15-16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXFFQILYKHDSIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC=CC=C1)C2=C(C=CC(=C2)Br)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501194621 | |
Record name | Methyl 5-bromo-β-phenyl-2-(phenylmethoxy)benzenepropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501194621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156755-24-7 | |
Record name | Methyl 5-bromo-β-phenyl-2-(phenylmethoxy)benzenepropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=156755-24-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-bromo-β-phenyl-2-(phenylmethoxy)benzenepropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501194621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.